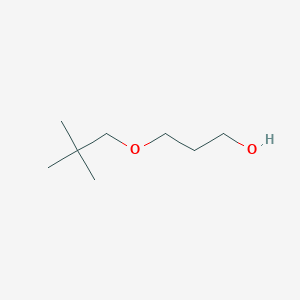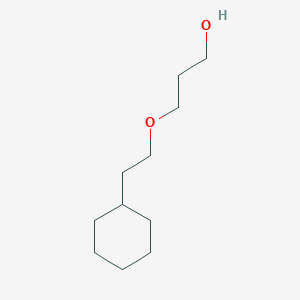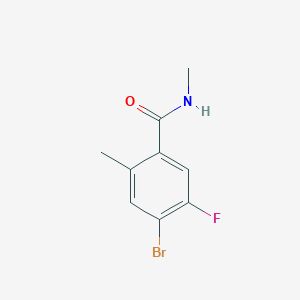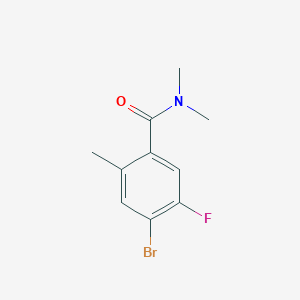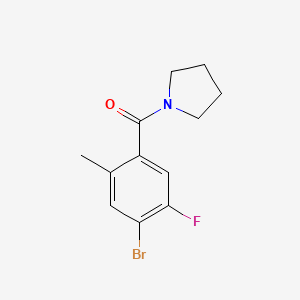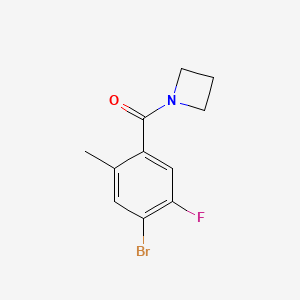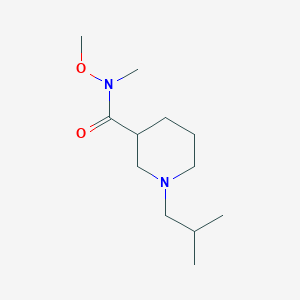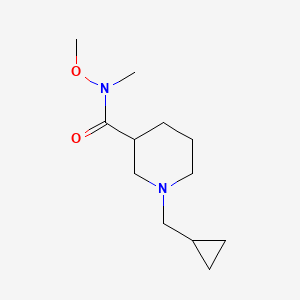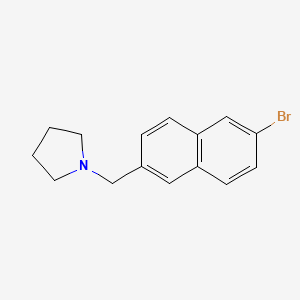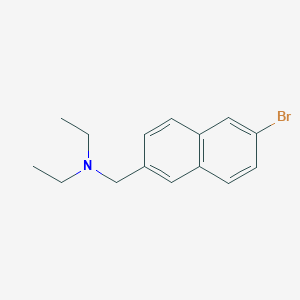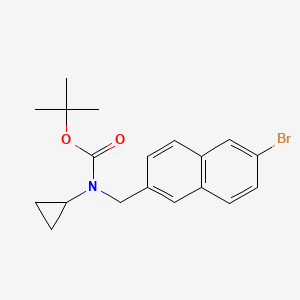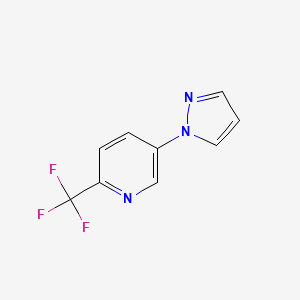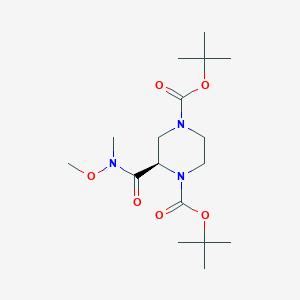
(6-Bromo-naphthalen-2-ylmethyl)-dimethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-naphthalen-2-ylmethyl)-dimethyl-amine: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the 6th position of the naphthalene ring and a dimethylamine group attached to the 2nd position via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-naphthalen-2-ylmethyl)-dimethyl-amine typically involves the bromination of naphthalene followed by the introduction of the dimethylamine group. A common synthetic route is as follows:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromo-naphthalene.
Formation of (6-Bromo-naphthalen-2-ylmethyl) Intermediate: The 6-bromo-naphthalene is then reacted with formaldehyde and a suitable base to form the (6-Bromo-naphthalen-2-ylmethyl) intermediate.
Introduction of Dimethylamine Group: The intermediate is subsequently reacted with dimethylamine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Bromo-naphthalen-2-ylmethyl)-dimethyl-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding naphthoquinones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium cyanide, sodium methoxide, polar aprotic solvents.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Amine derivatives.
Substitution: Corresponding substituted naphthalene derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: (6-Bromo-naphthalen-2-ylmethyl)-dimethyl-amine is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Probes: It is used as a fluorescent probe in biological assays to study cellular processes and molecular interactions.
Industry:
Material Science: this compound is utilized in the production of advanced materials, including polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (6-Bromo-naphthalen-2-ylmethyl)-dimethyl-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and dimethylamine group play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity. The exact pathways involved can vary, but typically include interactions with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
- (6-Bromo-naphthalen-2-ylmethyl)-methyl-amine
- (6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine
Comparison:
- (6-Bromo-naphthalen-2-ylmethyl)-dimethyl-amine is unique due to the presence of the dimethylamine group, which imparts distinct electronic and steric properties compared to its analogs.
- (6-Bromo-naphthalen-2-ylmethyl)-methyl-amine has a single methyl group, resulting in different reactivity and binding characteristics.
- (6-Bromo-naphthalen-2-ylmethyl)-cyclopropyl-amine features a cyclopropyl group, which introduces ring strain and alters the compound’s overall conformation and reactivity.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c1-15(2)9-10-3-4-12-8-13(14)6-5-11(12)7-10/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAROCSKYCFXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC2=C(C=C1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
